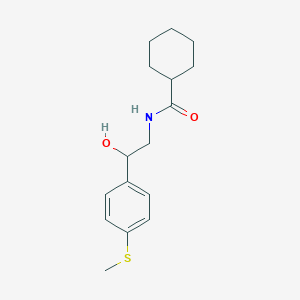

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]cyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2S/c1-20-14-9-7-12(8-10-14)15(18)11-17-16(19)13-5-3-2-4-6-13/h7-10,13,15,18H,2-6,11H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCAGPQZIHFBJTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C2CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclohexanecarboxamide typically involves the following steps:

Formation of the Phenyl Substituent: The phenyl group with a methylthio substituent is prepared through electrophilic aromatic substitution reactions.

Hydroxylation: Introduction of the hydroxy group can be achieved via hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of the carboxylic acid derivative of cyclohexane with the amine group of the substituted phenyl compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using catalysts and specific reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions for nucleophilic substitution often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

Sulfoxides and Sulfones: From oxidation of the methylthio group.

Amines: From reduction of the amide group.

Ethers and Esters: From substitution reactions involving the hydroxy group.

Scientific Research Applications

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclohexanecarboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Radiolabeled Serotonin Receptor Imaging Agents

- 18F-Mefway and 18F-FCWAY: These radiolabeled compounds share a cyclohexanecarboxamide backbone but differ in substituents (e.g., 2-methoxyphenylpiperazine in 18F-FCWAY vs. pyridyl groups in 18F-Mefway). Both target serotonin 1A (5-HT1A) receptors but exhibit distinct pharmacokinetics due to their substituents.

Beta-3 Adrenoceptor (β3-AR) Agonists

Compounds like CGP 12177 () highlight the importance of substituents in receptor selectivity.

Antifungal and Antimicrobial Agents

- 2-(2-Chlorophenyl)-N-cyclohexyl-4-(4-methylphenyl)pyrazole-3-carboxamide (): Chlorophenyl and methylphenyl substituents increase steric bulk, likely improving antifungal activity. The target compound’s hydroxyethyl group could facilitate hydrogen bonding with biological targets, a property absent in this analog .

Comparative Data Table

Research Findings and Implications

- Metabolic Stability : The methylthio group in the target compound may confer resistance to cytochrome P450 oxidation compared to methoxy or unsubstituted phenyl groups, as seen in and .

- Receptor Binding : Hydroxy groups, as in the target compound, are critical for hydrogen bonding in receptor-ligand interactions, a feature exploited in 5-HT1A-targeted agents () but less prominent in β3-AR agonists () .

- Synthetic Feasibility : The hydroxyethyl group may complicate synthesis compared to ester or ether-linked analogs (), requiring protective group strategies .

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclohexanecarboxamide, also known by its CAS number 1448122-92-6, is a complex organic compound with significant potential in various scientific fields, particularly in biology and medicine. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring attached to a carboxamide group, with a hydroxyl and methylthio-substituted phenyl group. Its molecular formula is , with a molecular weight of 315.4 g/mol. The structural representation is as follows:

This compound exhibits biological activity through several mechanisms:

1. Interaction with Molecular Targets:

- The compound may modulate the activity of specific enzymes and receptors involved in various biological pathways.

- It has been shown to influence signaling pathways related to inflammation and apoptosis, which are critical in many disease processes.

2. Antimicrobial Properties:

- Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in infectious disease contexts.

3. Anti-inflammatory Effects:

- Research indicates potential anti-inflammatory properties that could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| N-(2-hydroxy-2-(4-methylthio)phenyl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide | Similar core structure | Exhibits strong anti-cancer activity but with different mechanism |

| N-(2-hydroxy-2-(4-methylthio)phenyl)ethyl)cyclopropanecarboxamide | Cyclopropane instead of cyclohexane | Lower anti-inflammatory effects compared to the cyclohexane derivative |

Applications in Medicine

The compound's potential therapeutic applications are broad:

- Drug Development: Investigated as a lead compound for new anti-inflammatory and antimicrobial drugs.

- Cancer Therapy: Its ability to induce apoptosis in cancer cells positions it as a candidate for further research into targeted cancer therapies.

Q & A

Q. What are the key synthetic routes for synthesizing N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclohexanecarboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer: Synthesis typically involves multi-step reactions, including functional group transformations (e.g., amidation, hydroxylation) and cyclization. Critical parameters include temperature control (e.g., 60–80°C for amide bond formation) and pH adjustment (e.g., neutral conditions for stability of the hydroxy group). Optimization strategies include using continuous flow reactors to enhance reaction efficiency and reduce side products. Purification via column chromatography or recrystallization ensures high purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound during synthesis?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms functional groups and connectivity. Infrared (IR) spectroscopy identifies characteristic vibrations (e.g., amide C=O stretch at ~1650 cm⁻¹). Mass spectrometry (MS) validates molecular weight. High-performance liquid chromatography (HPLC) assesses purity (>95% threshold). For crystalline derivatives, X-ray diffraction provides absolute stereochemical confirmation .

Q. How is the molecular geometry of the compound determined, and what insights does crystallographic analysis provide?

- Methodological Answer: Single-crystal X-ray diffraction resolves bond lengths, angles, and torsional conformations. For example, the cyclohexane ring adopts a chair conformation, while the hydroxyethyl group forms intramolecular hydrogen bonds with the carboxamide oxygen. This data informs steric hindrance and reactivity predictions .

Advanced Research Questions

Q. How do reaction mechanisms differ when modifying functional groups in this compound, and what are the major oxidation/reduction products?

- Methodological Answer: Oxidation of the methylthio group (S-CH₃) with agents like mCPBA yields sulfoxide/sulfone derivatives. Reduction of the amide (e.g., LiAlH₄) produces amine intermediates. Mechanistic studies use isotopic labeling (e.g., D₂O for proton exchange tracking) and kinetic monitoring via in situ IR to identify rate-determining steps .

Q. What strategies resolve contradictions in reported biological activity data across similar cyclohexanecarboxamide derivatives?

- Methodological Answer: Comparative structure-activity relationship (SAR) studies analyze analogs with variations in substituents (e.g., methylthio vs. methoxy groups). Dose-response assays (IC₅₀/EC₅₀) under standardized conditions (e.g., cell line viability assays) clarify potency discrepancies. Molecular docking identifies binding affinity variations due to steric/electronic effects .

Q. What methodologies study the compound's stability under environmental conditions, and which factors most significantly impact degradation?

- Methodological Answer: Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring identify degradation products (e.g., hydrolysis of the amide bond under acidic conditions). Light exposure tests (ICH Q1B guidelines) reveal photolytic cleavage of the methylthio group. Kinetic modeling (Arrhenius plots) predicts shelf-life .

Q. How can computational modeling predict the compound's interactions with biological targets, and what validation methods are used?

- Methodological Answer: Molecular dynamics simulations (e.g., AMBER or GROMACS) map hydrogen bonding between the carboxamide and protease active sites. Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict nucleophilic attack sites. Validation includes surface plasmon resonance (SPR) for binding kinetics and mutagenesis studies to confirm critical residues .

Q. What advanced techniques optimize the synthetic route for scalability while maintaining purity?

- Methodological Answer: Flow chemistry enables continuous processing, reducing batch variability. Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor intermediate formation in real time. Design of Experiments (DoE) models optimize parameters (e.g., reagent stoichiometry, residence time) for >90% yield. Green chemistry principles (e.g., solvent substitution with cyclopentyl methyl ether) enhance sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.